4-Methylnicotinoyl chloride
Overview
Description
4-Methylnicotinoyl chloride, also known as 4-methylpyridine-3-carbonyl chloride, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the fourth position of the pyridine ring and a carbonyl chloride group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylnicotinoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylnicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Methylnicotinic acid+SOCl2→4-Methylnicotinoyl chloride+SO2+HCl
This method is efficient and yields high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnicotinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methylnicotinic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-methylnicotinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are used in anhydrous solvents under controlled conditions.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Methylnicotinic Acid: Formed from hydrolysis.
4-Methylnicotinamide: Formed from reduction.
Scientific Research Applications
4-Methylnicotinoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of nicotinic acid derivatives with potential medicinal properties.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methylnicotinoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines and alcohols, forming stable amide and ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Methylnicotinoyl chloride can be compared with other similar compounds, such as:
Nicotinoyl Chloride: Lacks the methyl group at the fourth position, making it less sterically hindered and potentially more reactive.
4-Methylbenzoyl Chloride: Contains a benzene ring instead of a pyridine ring, resulting in different electronic properties and reactivity.
4-Methylpyridine-2-carbonyl Chloride: Has the carbonyl chloride group at the second position, leading to different regioselectivity in reactions.
Uniqueness: The presence of both the methyl group and the carbonyl chloride group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
4-methylpyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJZTXYHZLWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625337 | |
Record name | 4-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155136-54-2 | |
Record name | 4-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction 4-Methylnicotinoyl chloride participates in, according to the research?
A1: The research primarily focuses on the use of this compound as a building block in the synthesis of novel alkaloid-like compounds. Specifically, it reacts with 3,4-dihydro-6,7-dimethoxyisoquinoline (4) in refluxing pyridine. This reaction yields two main products: []
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